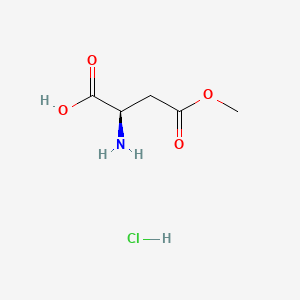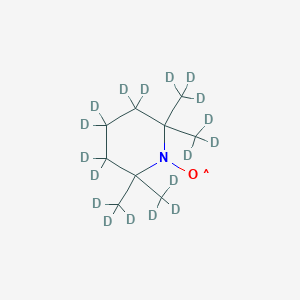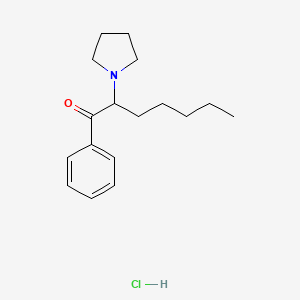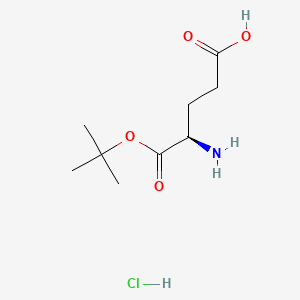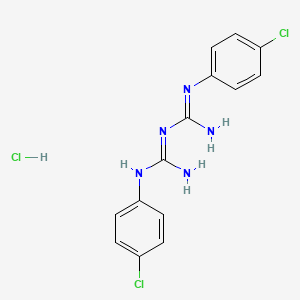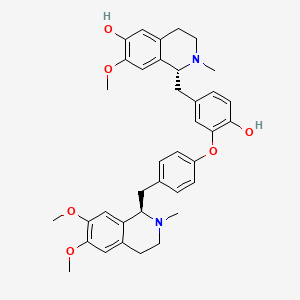
Dauricinoline
Descripción general
Descripción
Dauricinoline is a member of isoquinolines . It has a molecular formula of C37H42N2O6 . The IUPAC name for this compound is (1R)-1-[[3-[4-[[ (1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol .
Molecular Structure Analysis
The molecular weight of this compound is 610.7 g/mol . It has a complex structure with multiple aromatic rings and functional groups. The InChI and SMILES notations provide a textual representation of the molecule’s structure .Physical and Chemical Properties Analysis
This compound has a molecular weight of 610.7 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current resources .Aplicaciones Científicas De Investigación
Inhibition of Potassium Channels : Dauricine, a derivative of Dauricinoline, has been found to inhibit human-ether-a-go-go-related gene (HERG) potassium channels, which might contribute to its anti-arrhythmic effects (Zhao et al., 2012).
Anticancer Activity in Colon Cancer Cells : Dauricine has demonstrated the ability to inhibit colon cancer cell proliferation, invasion, and induce apoptosis. It works by suppressing the activation of nuclear factor-kappaB (NF-κB), a key factor in many types of cancer (Yang et al., 2010).
Enhancing Chemosensitivity in Hepatocellular Carcinoma : Dauricine can increase the sensitivity of hepatocellular carcinoma cells to chemotherapeutic agents, suggesting its potential use as an adjuvant therapy in cancer treatment (Li et al., 2018).
DNA G-quadruplex Stabilization : this compound, among other natural alkaloids, has been studied for its ability to stabilize G-quadruplexes in DNA, which are associated with tumorigenesis. This could have implications in developing anti-cancer drugs (Ji et al., 2012).
Cardiovascular Pharmacological Effects : Dauricine and other bisbenzylisoquinoline alkaloid derivatives have demonstrated various cardiovascular pharmacological effects, including antiarrhythmic and antihypertensive effects, by interacting with cardiac ion channels (Qian, 2002).
Anti-Inflammatory Properties : this compound has been identified as a potential NF-κB inhibitor, showing anti-inflammatory effects in models of acute lung inflammation (Sun et al., 2014).
Inhibition of Severe Pneumonia : Dauricine, combined with clindamycin, has shown effectiveness in inhibiting severe pneumonia co-infected by influenza virus and Streptococcus pneumoniae, highlighting its potential use in treating respiratory infections (Li et al., 2018).
Apoptotic Effects in Lung Cells : Dauricine has been shown to induce apoptosis in cultured human bronchial epithelial cells and in the lungs of mice, suggesting its role in pulmonary toxicity and its potential use in targeting lung diseases (Jin et al., 2012).
Antitumor Effects and Safety Profile : A study on daurinol, a related compound, has shown potent antitumor effects with lower hematological toxicity compared to etoposide, a common anticancer drug. This highlights the potential of this compound derivatives as safer alternatives in cancer treatment (Kang et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
Dauricinoline, a bisbenzylisoquinoline alkaloid, has been identified as a potential inhibitor of nuclear factor-κB (NF-κB) . NF-κB is a protein complex that plays a crucial role in cellular responses, including inflammation, immunity, and cell survival .
Mode of Action
This compound interacts with NF-κB, potentially inhibiting its activity . This interaction could lead to a decrease in the expression of inflammatory mediators, contributing to the compound’s anti-inflammatory effects .
Biochemical Pathways
It is known that nf-κb plays a central role in various acute and chronic inflammatory diseases . Therefore, the inhibition of NF-κB by this compound could potentially affect multiple inflammatory pathways, leading to a reduction in inflammation.
Result of Action
This compound’s interaction with NF-κB leads to a reduction in the expression of inflammatory mediators . This could result in a decrease in inflammation, potentially making this compound useful in the treatment of inflammatory diseases .
Análisis Bioquímico
Cellular Effects
Dauricinoline has been found to have anti-inflammatory effects . It is suggested to inhibit the nuclear factor-κB (NF-κB), which plays a key role in regulating the immune response to infection
Molecular Mechanism
It is known to interact with NF-κB, potentially influencing its activity
Propiedades
IUPAC Name |
(1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-34(42-3)33(41)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFKIOLXDGQKCF-FIRIVFDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)O)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)O)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855823 | |
| Record name | (1R)-1-{[3-(4-{[(1R)-6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)-4-hydroxyphenyl]methyl}-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30984-80-6 | |
| Record name | (1R)-1-{[3-(4-{[(1R)-6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)-4-hydroxyphenyl]methyl}-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Dauricinoline and where is it found?
A1: this compound is a phenolic alkaloid primarily isolated from the roots and rhizomes of the plant Menispermum dauricum DC., commonly known as Asian moonseed. [, , ] This plant is used in traditional Chinese medicine.
Q2: How does this compound compare to other alkaloids found in Menispermum dauricum?
A2: Menispermum dauricum contains various alkaloids, with Dauricine being one of the most abundant. Studies have shown that in some regions, this compound is present in significant quantities, even exceeding Daurisoline, another alkaloid commonly found in this plant. []
Q3: Has this compound shown any promising biological activity?
A3: While this compound itself has not been extensively studied, a closely related alkaloid from the same plant, Daurisoline, exhibits interesting interactions with G-quadruplex DNA structures. [] These structures are implicated in crucial cellular processes and are considered potential targets for anti-cancer therapies. Although more research is needed, this finding suggests that this compound, sharing structural similarities with Daurisoline, might also interact with these biological targets.
Q4: Are there any analytical methods available to identify and quantify this compound?
A5: Researchers have successfully isolated and identified this compound from Menispermum dauricum using techniques like column chromatography for separation and spectroscopic methods like NMR and mass spectrometry for structural elucidation. [, ] While specific details regarding quantification methods were not provided in the abstracts, it's plausible that techniques like HPLC coupled with suitable detectors are employed for this purpose.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


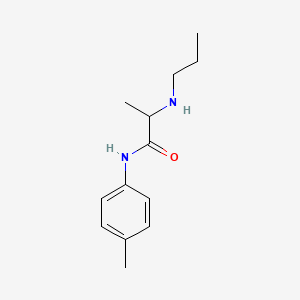
![(3R,8AS)-3-Methoxyhexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B591263.png)
